4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile
Description
Structural Elucidation and Molecular Characterization
Systematic Nomenclature and Chemical Registry Identifiers
The compound 4-amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is systematically named according to IUPAC rules. Its molecular formula is C₁₉H₁₃ClN₂OS₂ , with a molecular weight of 384.90 g/mol . Key identifiers include:
- CAS Number : 478081-59-3
- MDL Number : MFCD02082264
- PubChem CID : Not explicitly listed in provided sources, though structurally related compounds (e.g., CID 947647 for ethylsulfanyl analog) share similar naming conventions.
Synonyms include 4-amino-5-benzoyl-2-[(3-chlorobenzyl)thio]-3-thiophenecarbonitrile , reflecting variations in substituent naming.
Crystallographic Analysis and Three-Dimensional Conformational Studies
Direct crystallographic data for this specific compound are not available in the provided sources. However, insights can be inferred from related thiophene derivatives:
For example, X-ray studies on structurally similar thiophenes (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) reveal that electron-withdrawing groups (e.g., benzoyl) induce partial double-bond character in adjacent C–S bonds, affecting molecular flexibility.
Electronic Structure Analysis via Computational Chemistry Methods
Theoretical models predict the following electronic characteristics:
Computational studies on similar thiophenes suggest that the sulfanyl linkage enhances π-conjugation, stabilizing charge-transfer states. The 3-chlorobenzyl substituent’s steric bulk may perturb molecular packing in crystalline forms.
Comparative Structural Analysis with Related Thiophene Derivatives
Substituent Effects
The compound’s structure diverges from analogs in substituent positioning and electronic influence:
The 3-chlorobenzyl group in the target compound introduces meta-directing effects, altering regioselectivity in potential reactions compared to para-substituted analogs.
Electronic and Steric Comparisons
Properties
IUPAC Name |
4-amino-5-benzoyl-2-[(3-chlorophenyl)methylsulfanyl]thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS2/c20-14-8-4-5-12(9-14)11-24-19-15(10-21)16(22)18(25-19)17(23)13-6-2-1-3-7-13/h1-9H,11,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBBHGXEOGZPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC(=CC=C3)Cl)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-thiophenecarbonitrile, the thiophene ring is functionalized to introduce the amino and benzoyl groups.
Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation, where benzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Chlorobenzyl Sulfanyl Group: The chlorobenzyl sulfanyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol derivative of the thiophene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although detailed studies are required to confirm these activities.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-benzoyl-2-[(3-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile
- 4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile
- 4-Amino-5-benzoyl-2-[(3-bromobenzyl)sulfanyl]-3-thiophenecarbonitrile
Uniqueness
Compared to similar compounds, 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
Biological Activity
4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C19H13ClN2OS2
- Molecular Weight: 384.91 g/mol
- CAS Number: 478081-59-3
The structure features an amino group, a benzoyl moiety, a chlorobenzyl group, and a thiophene ring, contributing to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets through competitive inhibition or allosteric modulation, which can lead to significant biochemical changes within cells.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes.
Anticancer Properties
Several studies have explored the anticancer potential of thiophene-based compounds. The compound has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. This effect is likely due to its ability to interfere with cellular proliferation and survival mechanisms.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation. This inhibition can lead to reduced levels of inflammatory mediators and tumor growth.
Data Table: Biological Activities of this compound
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiophene derivatives demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for 4-amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile?
- Answer : The compound (C₁₉H₁₃ClN₂OS₂, MW 384.91 g/mol) contains a thiophene core substituted with a benzoyl group, a 3-chlorobenzylsulfanyl moiety, and a nitrile group. Key characterization methods include:
- FT-IR/Raman Spectroscopy : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S–C=S vibrations) .
- ¹H/¹³C NMR : To resolve aromatic protons (benzoyl, chlorobenzyl) and sulfur-linked methylene groups .
- X-ray Crystallography : For absolute conformation determination (SHELX refinement recommended ).
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Answer : Utilize stepwise functionalization of the thiophene core:
Introduce the benzoyl group via Friedel-Crafts acylation under anhydrous AlCl₃ catalysis.
Sulfur alkylation with 3-chlorobenzyl mercaptan in DMF/K₂CO₃.
Nitrile installation via nucleophilic substitution (e.g., KCN/CuCN).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. What are the potential biological targets or pharmacological activities of this compound?
- Answer : While direct data is limited, structural analogs (e.g., thiophenecarbonitriles with sulfanyl groups) exhibit:
- Kinase inhibition (e.g., MAPK, EGFR) due to nitrile and sulfur motifs.
- Antimicrobial activity via disruption of bacterial membrane proteins .
- In vitro screening : Prioritize assays targeting inflammation or cancer pathways.
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. methoxy/fluoro) on the benzyl group affect conformational stability and polymorphism?
- Answer : Substituents influence dipole moments and packing efficiency. For example:
- 3-Chlorobenzyl : Induces steric hindrance, favoring twisted conformations (similar to ROY polymorphism ).
- 4-Methoxybenzyl : Enhances hydrogen bonding via O–H interactions, stabilizing planar conformers .
- Experimental Design : Compare DSC thermograms and XRPD patterns of analogs .
Q. What methodologies can resolve contradictions in polymorph stability data under varying thermodynamic conditions?
- Answer : Use a combined approach:
- Solubility-Temperature Profiles : Determine transition points (e.g., enantiotropic vs. monotropic) .
- Slurry Conversion Studies : Monitor phase transitions in saturated solutions at controlled temperatures.
- High-Pressure Crystallization : Assess kinetics via dielectric spectroscopy (e.g., ROY studies ).
- Table : Example stability hierarchy for a related system (from ):
| Polymorph | Stability Range (°C) | Dominant Interaction |
|---|---|---|
| R | >60 | π-π stacking |
| O | 25–60 | Van der Waals |
| LR | <−15 | Weak H-bonding |
Q. How can crystallization be controlled to isolate specific polymorphs with desired physicochemical properties?
- Answer :
- Seeding : Introduce microcrystals of the target polymorph during nucleation.
- Solvent Engineering : Use low-polarity solvents (e.g., toluene) for twisted conformers or DMSO for planar forms .
- Vapor Annealing : Ethanol vapor slows solid-solid transitions by reducing defect mobility .
- Pressure Modulation : Elevated pressure accelerates crystallization but may favor metastable forms .
Q. What role do secondary relaxations play in the crystallization kinetics of this compound?
- Answer : Secondary relaxations (e.g., localized molecular motions) enable rearrangement into crystalline lattices. For thiophenecarbonitriles:
- Dielectric Spectroscopy : Detect β-relaxation processes in glassy states (e.g., ROY at 1 GPa ).
- Molecular Dynamics Simulations : Correlate relaxation times with Avrami crystallization exponents .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
